

3-acetyl-2H-pyran-2-one chemical properties and structure

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Compound of Interest

Compound Name: 2H-Pyran-2-one, 3-acetyl- (9CI)

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An In-Depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2H-pyran-2-one and Its Derivatives

Introduction

3-acetyl-2H-pyran-2-one is a heterocyclic compound featuring a core 2H-pyran-2-one ring, which is an α,β -unsaturated lactone, substituted with an acetyl group at the 3-position. This scaffold is a key structural component in numerous natural products and synthetic analogues. While detailed experimental data for the unsubstituted parent compound, 3-acetyl-2H-pyran-2-one, is limited in publicly accessible literature, a wealth of information exists for its derivatives, which are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core structure and delves into the well-documented chemical properties, experimental protocols, and biological activities of its key analogues, including Dehydroacetic Acid and 3-Acetylcoumarin.

Chemical Structure and Core Features

The fundamental structure of 3-acetyl-2H-pyran-2-one consists of a six-membered heterocyclic ring containing one oxygen atom, a ketone at the 2-position, a double bond between C4 and C5, and an acetyl group at the C3 position. This arrangement of functional groups—an α,β -unsaturated lactone and a β -dicarbonyl-like system—makes the molecule a versatile synthon for a variety of chemical transformations.

Key reactive sites include:



- The electrophilic carbon centers of the lactone carbonyl, the acetyl carbonyl, and the C4/C6 positions of the pyran ring.
- The nucleophilic carbon at the C5 position.
- The enolizable protons of the acetyl group's methyl moiety.

These features allow 3-acetyl-2H-pyran-2-one derivatives to serve as powerful building blocks for the synthesis of more complex heterocyclic systems.[1]

Physicochemical Properties of Key Derivatives

Quantitative data for the unsubstituted 3-acetyl-2H-pyran-2-one is not readily available. Therefore, this section summarizes the properties of its most well-studied derivatives: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid), 3-acetyltetrahydro-2H-pyran-2-one, and 3-acetyl-2H-1-benzopyran-2-one (3-Acetylcoumarin).

Property	3-acetyl-4-hydroxy- 6-methyl-2H-pyran- 2-one (Dehydroacetic acid)	3-acetyltetrahydro- 2H-pyran-2-one	3-acetyl-2H-1- benzopyran-2-one (3-Acetylcoumarin)
CAS Number	520-45-6[2]	63872-58-2[3]	3949-36-8[4]
Molecular Formula	C ₈ H ₈ O ₄ [2]	C7H10O3[3]	C11H8O3[4]
Molecular Weight	168.15 g/mol [5]	142.15 g/mol [3]	188.18 g/mol [4]
Melting Point	109 - 111 °C[2]	Not Available	119 - 122 °C[4]
Boiling Point	270 °C[2]	Not Available	Not Available
Appearance	Light yellow crystalline powder[2]	Not Available	Pale yellow solid[6]

Spectroscopic Data Analysis

The structure of these compounds has been elucidated and confirmed through various spectroscopic techniques. While a complete dataset for the parent compound is unavailable,



data from its derivatives provide insight into the expected spectral features.

- Infrared (IR) Spectroscopy: For 3-acetylcoumarin derivatives, characteristic peaks include strong carbonyl (C=O) stretching frequencies for the lactone (around 1730 cm⁻¹) and the acetyl ketone (around 1680-1690 cm⁻¹).[7][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: In derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, the methyl protons of the acetyl group typically appear as a singlet around δ 2.5 ppm. The protons on the pyran or aromatic ring appear in the region characteristic for olefinic or aromatic protons.[7] For 3-acetylcoumarin, the aromatic protons appear between δ 7.4-8.5 ppm.[6]
 - \circ ¹³C-NMR: The carbon signals for the lactone and ketone carbonyls are highly deshielded, appearing in the δ 160-200 ppm range. For instance, in 3-acetylcoumarin, the acetyl carbonyl carbon appears around δ 195.8 ppm and the lactone carbonyl at δ 159.5 ppm.[6]
- Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight is typically observed. Common fragmentation patterns involve the loss of the acetyl group or other substituents.[7]

Experimental Protocols: Synthesis

The 3-acetyl-2H-pyran-2-one core and its derivatives are valuable intermediates. The following protocol details a common method for the synthesis of 3-acetylcoumarin, a prominent benzofused analogue.

Protocol: Synthesis of 3-acetyl-2H-chromen-2-one (3-Acetylcoumarin)[6]

- Reactants:
 - Salicylaldehyde (1 equivalent)
 - Ethyl acetoacetate (1 equivalent)
 - Piperidine (catalytic amount)
 - Ethanol (solvent)



• Procedure:

- Salicylaldehyde and ethyl acetoacetate are combined in a flask and stirred in an ice bath to cool.
- A catalytic amount of piperidine is added dropwise to the cooled mixture with continuous shaking.
- The mixture is maintained at a freezing temperature until a yellow solid mass precipitates.
- The reaction is allowed to proceed to completion as monitored by thin-layer chromatography (TLC).
- The resulting solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield the pure 3-acetyl-2H-chromen-2-one product.



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Caption: A workflow diagram illustrating the key steps in the synthesis of 3-acetylcoumarin.

Chemical Reactivity and Applications

The 3-acetyl-2H-pyran-2-one scaffold is a versatile building block in organic synthesis.

 Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with dienophiles like dialkyl acetylenedicarboxylates, providing a route to variously substituted aromatic compounds.[9]



Heterocycle Synthesis: The acetyl group is a key handle for further functionalization. For example, 3-acetylcoumarin and its bromoacetylated derivatives are used as starting materials for synthesizing a wide range of fused heterocyclic systems, including pyrazoles, thiazoles, thiophenes, and pyridines.[7][10][11][12] These reactions often proceed via condensation or multicomponent reactions targeting the reactive acetyl group.

Biological and Pharmacological Significance

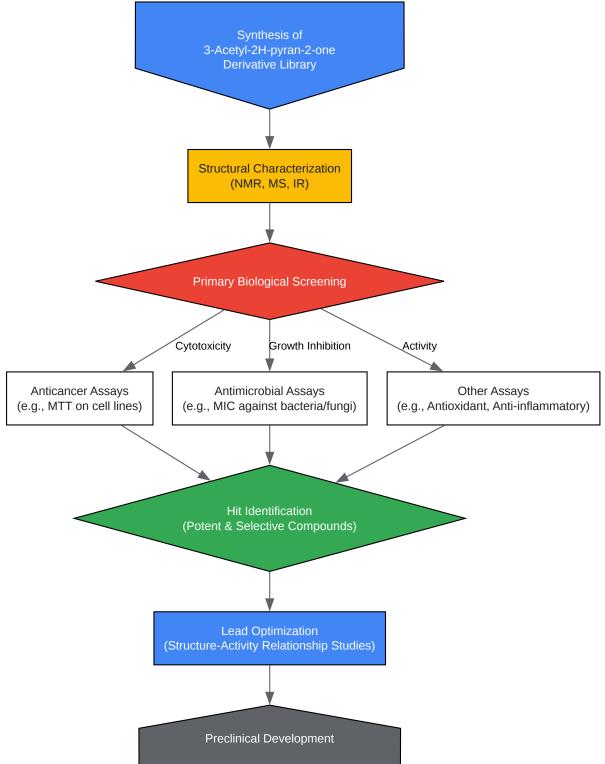
Derivatives of 3-acetyl-2H-pyran-2-one have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.

- Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 3acetylcoumarin derivatives against various human cancer cell lines, including breast, liver,
 colon, and gastric cancers.[7][12] Some analogues have shown efficacy comparable to
 standard anticancer agents in vitro.[12] The proposed mechanism for some coumarins
 involves the induction of apoptosis.[4]
- Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives synthesized from pyran-2-one
 precursors have exhibited significant antibacterial and antifungal activity against strains like
 Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[13]
- Other Activities: The broader coumarin and pyran classes of compounds are known for a
 wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and
 neuroprotective properties.[14]

The diverse biological profile of these compounds makes them a subject of ongoing research for the development of new therapeutic agents.



Logical Flow for Biological Screening of Pyran-2-one Derivatives



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Caption: A workflow for the biological evaluation of novel 3-acetyl-2H-pyran-2-one derivatives.



Conclusion

3-acetyl-2H-pyran-2-one represents an important heterocyclic scaffold. While comprehensive data on the parent molecule is sparse, its derivatives, particularly Dehydroacetic Acid and 3-Acetylcoumarin, are well-characterized and exhibit significant chemical versatility and biological activity. Their utility as synthons for complex heterocycles and their promising anticancer and antimicrobial properties ensure that they will remain a focus of research for scientists in organic synthesis and drug development.

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